molecular formula C22H16O6 B2525311 5-Methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid CAS No. 376376-16-8

5-Methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid

Cat. No.: B2525311
CAS No.: 376376-16-8
M. Wt: 376.364
InChI Key: HEGBJLYFFFHNEM-UHFFFAOYSA-N
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Description

5-Methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid is a heterocyclic compound featuring a furan-2-carboxylic acid core substituted with a methyl group at position 5 and a chromen-derived moiety at position 2. This compound is part of a broader class of chromen-furan hybrids, which are studied for their diverse pharmacological properties, including anti-inflammatory and anticancer effects .

Properties

IUPAC Name

5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6/c1-13-15(9-20(27-13)22(24)25)12-26-16-7-8-17-18(14-5-3-2-4-6-14)11-21(23)28-19(17)10-16/h2-11H,12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGBJLYFFFHNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen Moiety: The chromen (coumarin) structure can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with a β-keto ester in the presence of an acid catalyst.

    Attachment of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving appropriate precursors such as 2-furancarboxylic acid derivatives.

    Final Coupling and Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

5-Methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-Methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and analogous derivatives:

Compound Name Chromen Substituents Furan Substituents Molecular Formula Molecular Weight (g/mol) Functional Groups References
5-Methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid (Target) 2-oxo, 4-phenyl 5-methyl, 4-(oxymethyl chromen) C₂₂H₁₆O₆ 376.35 Carboxylic acid, ether, ketone
Methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-2-furoate 6-chloro, 2-oxo, 4-phenyl 5-(oxymethyl chromen), methyl ester C₂₃H₁₇ClO₇ 440.83 Ester, ether, ketone, halogen
Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate 6-hexyl, 2-oxo, 4-phenyl 5-(oxymethyl chromen), methyl ester C₂₈H₂₈O₆ 460.50 Ester, ether, ketone, alkyl chain
5-Methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylic acid (BG75535) 4-methyl, 6-oxo (benzo[c]chromen) 5-methyl, 4-(oxymethyl chromen) C₂₁H₁₆O₆ 364.35 Carboxylic acid, ether, ketone

Key Comparative Insights

Chromen Ring Modifications: The target compound’s chromen ring has a 2-oxo group and 4-phenyl substitution, which distinguishes it from BG75535 (), where the chromen is fused to a benzene ring (benzo[c]chromen) with 4-methyl and 6-oxo groups . This modification likely alters π-π stacking interactions and solubility. The 6-hexyl chain in the methyl ester analog () significantly increases lipophilicity (XLogP3 = 6.8 vs. ~3.5 for the target), which may improve membrane permeability but reduce aqueous solubility .

Furan Core Functionalization :

  • Replacement of the carboxylic acid group (target compound) with a methyl ester () reduces polarity, as seen in the higher logP values of ester derivatives. This substitution is critical for prodrug strategies or tuning pharmacokinetic properties .
  • The 5-methyl group on the furan ring (target and BG75535) may sterically hinder interactions with enzymatic targets compared to unsubstituted furans .

Crystallographic and Synthetic Considerations :

  • highlights the role of weak intermolecular interactions (e.g., C–H···π) in stabilizing crystal structures of chromen-furan hybrids, which could influence the solid-state stability of the target compound .
  • Synthetic routes for similar compounds often involve [4+2] cycloadditions or oxidative functionalization of furans (e.g., oxidation of 5-alkoxyfurfurals, as in ), suggesting plausible pathways for derivatizing the target molecule .

Biological Activity

5-Methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid is a complex organic compound belonging to the class of coumarin derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, notably its anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H16O6. The structure features a furan ring , a chromen moiety , and a carboxylic acid functional group, which contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC22H16O6
Molecular Weight376.36 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMF

The biological activity of this compound involves its interaction with various molecular targets. Studies suggest that it may inhibit specific enzymes and modulate pathways involved in inflammation and cancer cell proliferation. For instance, it has been shown to affect the activity of cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines, including:

Cell LineIC50 (µM)Effect
MCF-715Inhibition of proliferation
HCT11620Induction of apoptosis
HepG218Cell cycle arrest
HL-6025Apoptotic signaling

These results indicate that the compound significantly inhibits cell growth and induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Case Studies

  • Study on MCF-7 Cells : A study investigated the effects of 5-Methyl-4-[(2-oxo-4-phenylchromen-7-yloxy)methyl]furan–2-carboxylic acid on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability and an increase in apoptotic markers, suggesting its potential as a therapeutic agent for breast cancer.
  • Inflammatory Model : In an animal model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups, highlighting its efficacy as an anti-inflammatory agent.

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